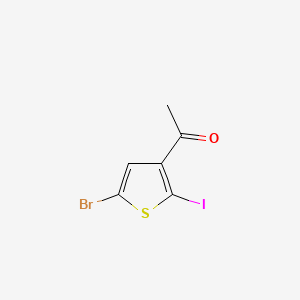![molecular formula C8H13Br B13471036 3-(Bromomethyl)bicyclo[3.1.1]heptane](/img/structure/B13471036.png)
3-(Bromomethyl)bicyclo[3.1.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)bicyclo[311]heptane is a bicyclic compound that features a bromomethyl group attached to a bicyclo[311]heptane scaffold
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)bicyclo[3.1.1]heptane typically involves the bromination of bicyclo[3.1.1]heptane derivatives. One common method is the bromination of bicyclo[3.1.1]heptane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired bromomethyl derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials make this method suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)bicyclo[3.1.1]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of functionalized derivatives.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Benzoyl Peroxide: A radical initiator for bromination.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Potassium Permanganate (KMnO4): Used for oxidation reactions.
Major Products Formed
Substitution Products: Functionalized derivatives with various nucleophiles.
Reduction Products: Methyl derivatives.
Oxidation Products: Alcohols and carboxylic acids.
Applications De Recherche Scientifique
3-(Bromomethyl)bicyclo[3.1.1]heptane has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of bioactive molecules and potential drug candidates.
Materials Science: It is used in the development of novel materials with unique structural properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)bicyclo[3.1.1]heptane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is a reactive site that can undergo substitution reactions, leading to the formation of various functionalized derivatives. The bicyclo[3.1.1]heptane scaffold provides a rigid and stable framework that influences the reactivity and selectivity of the compound in different chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.1.1]heptane: The parent compound without the bromomethyl group.
Bicyclo[2.2.1]heptane: A similar bicyclic compound with a different ring structure.
Bicyclo[1.1.1]pentane: Another bicyclic compound with a smaller ring system.
Uniqueness
3-(Bromomethyl)bicyclo[3.1.1]heptane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and functionalization potential. The rigid bicyclic structure also contributes to its stability and selectivity in various chemical reactions .
Propriétés
Formule moléculaire |
C8H13Br |
|---|---|
Poids moléculaire |
189.09 g/mol |
Nom IUPAC |
3-(bromomethyl)bicyclo[3.1.1]heptane |
InChI |
InChI=1S/C8H13Br/c9-5-8-3-6-1-7(2-6)4-8/h6-8H,1-5H2 |
Clé InChI |
SQCAUBFXGVIXES-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1CC(C2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


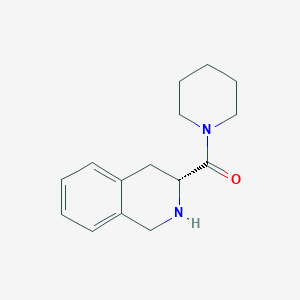
![Tert-butyl 4-amino-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13470967.png)


![N-methyl-2-oxaspiro[3.5]nonan-7-amine](/img/structure/B13470983.png)
![2-[(2Z)-5-amino-4-methyl-3-oxo-2,3-dihydrofuran-2-ylidene]propanenitrile](/img/structure/B13470997.png)
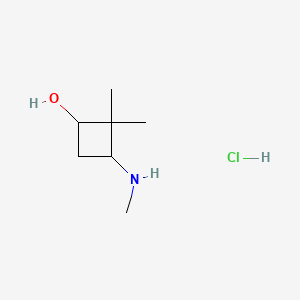
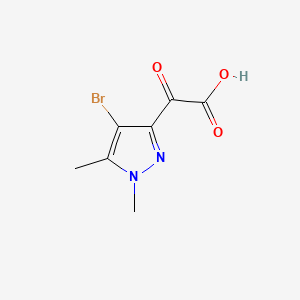
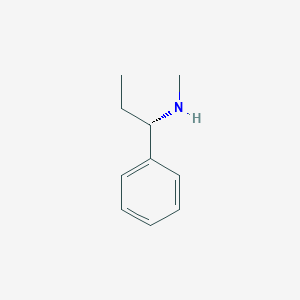

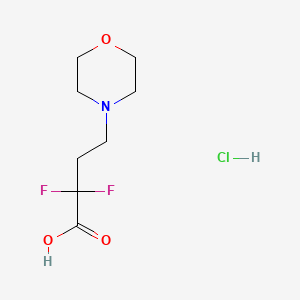
![2-(3-Bromo-5-fluorophenyl)-6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13471032.png)
![2-chloro-N-{thieno[3,2-b]thiophen-2-yl}acetamide](/img/structure/B13471034.png)
